molecular formula C15H14FN5O2 B2418167 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide CAS No. 338748-50-8

3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide

Cat. No. B2418167
CAS RN: 338748-50-8
M. Wt: 315.308
InChI Key: RRYSGIDYPORIER-LNBBNAEASA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite intricate, as suggested by its name. It includes a pyridinyl group, a hydrazono group, a hydroxyimino group, and a phenylbutanamide group . The exact structure would be best visualized using specialized chemical structure software.

Scientific Research Applications

1. Fluorescence-Based Sensing

Hydrazones derived from salicylaldehyde, similar in structure to 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide, have shown potential in selective fluorescence "turn on" chemo-sensing, particularly for detecting aluminum ions (Al3+). These compounds, including variants like SMPH, MSMPH, and FSMPH, exhibit enhanced fluorescence in response to Al3+, demonstrating their utility in monitoring Al3+ in living cells such as MCF-7 cells (Rahman et al., 2017).

2. Synthesis and Computational Studies of Schiff Base Complexes

Schiff base complexes of metals such as Ni(II), Co(II), Cu(II), and VO(II) using derivatives of hydrazones have been synthesized and analyzed. These complexes have undergone various spectroscopic characterizations and computational studies, indicating a potential for a variety of scientific applications, including potential antimicrobial, antioxidant, and cytotoxic activities (Fekri & Zaky, 2016).

3. Novel Syntheses in Medicinal Chemistry

Novel synthetic pathways for derivatives of pyrimidines, incorporating fluoro-substituted phenyl groups, have been explored for their potential as anti-inflammatory and analgesic agents. These syntheses highlight the versatility of fluoro-substituted compounds in medicinal chemistry (Muralidharan et al., 2019).

4. Antimicrobial and Anticancer Applications

Research has demonstrated the synthesis of compounds structurally related to 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide with promising antimicrobial and anticancer activities. These include thiazole and pyrazole derivatives based on benzothiophene moieties and other novel esters and hydrazides with potential pharmacological effects (Gouda et al., 2010).

5. Pharmacological Evaluation of Modified Compounds

In vitro and in vivo pharmacological screenings of derivatives modified at specific positions, such as C-3, have revealed significant anti-cancer activity. These studies include assessments of ADME (Absorption, Distribution, Metabolism, Excretion), pharmacokinetics, and tumor studies, providing insights into the potential therapeutic applications of such compounds (Rajendran et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would depend on the context in which it’s used, such as the type of reaction it’s involved in or the system it’s interacting with .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and its use should comply with relevant regulations .

properties

IUPAC Name

(2Z,3E)-3-[(6-fluoropyridin-2-yl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c1-10(19-20-13-9-5-8-12(16)18-13)14(21-23)15(22)17-11-6-3-2-4-7-11/h2-9,23H,1H3,(H,17,22)(H,18,20)/b19-10+,21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYSGIDYPORIER-LNBBNAEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CC=C1)F)C(=NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CC=C1)F)/C(=N/O)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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